1-(Benzyloxy)-4-ethynyl-2-fluorobenzene

Lipophilicity Drug-likeness Physicochemical profiling

1-(Benzyloxy)-4-ethynyl-2-fluorobenzene (CAS 722537-46-4) is a tri-substituted fluorobenzene building block bearing a terminal alkyne at the para position, a benzyloxy ether at the 1-position, and a fluorine atom at the 2-position. It belongs to the class of ethynylarenes widely employed in Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and medicinal chemistry scaffold diversification.

Molecular Formula C15H11FO
Molecular Weight 226.24 g/mol
CAS No. 722537-46-4
Cat. No. B3151806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-ethynyl-2-fluorobenzene
CAS722537-46-4
Molecular FormulaC15H11FO
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)F
InChIInChI=1S/C15H11FO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2
InChIKeyAVJIQGVLRABXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzyloxy)-4-ethynyl-2-fluorobenzene (CAS 722537-46-4): Core Identity and Physicochemical Baseline for Procurement Decisions


1-(Benzyloxy)-4-ethynyl-2-fluorobenzene (CAS 722537-46-4) is a tri-substituted fluorobenzene building block bearing a terminal alkyne at the para position, a benzyloxy ether at the 1-position, and a fluorine atom at the 2-position. It belongs to the class of ethynylarenes widely employed in Sonogashira cross-coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and medicinal chemistry scaffold diversification. Its molecular formula is C₁₅H₁₁FO with a molecular weight of 226.24 g/mol . The compound is supplied at ≥95% purity and carries GHS hazard statements H302, H315, H319, and H335 .

Alkyne Enables Sonogashira cross-coupling and CuAAC click chemistry for scaffold diversification.
Benzyloxy Cleavable protected phenol handle supports late-stage deprotection and SAR exploration.
Fluorine Ortho-fluorine modulates lipophilicity and adds a weak hydrogen-bond acceptor site.

Why 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene Cannot Be Casually Replaced by In-Class Analogs in Research and Development Workflows


Substituting 1-(benzyloxy)-4-ethynyl-2-fluorobenzene with a close analog risks altering three interdependent molecular properties simultaneously: lipophilicity (logP), hydrogen-bonding capacity, and steric bulk at the ether position. The ortho-fluorine substituent withdraws electron density from the aromatic ring and serves as a weak hydrogen-bond acceptor, while the benzyloxy group provides a cleavable protected phenol handle that smaller alkoxy analogs (e.g., methoxy or ethoxy) cannot replicate . The combinatorial nature of these functional groups means that replacing any single substituent—removing the fluorine, shortening the alkoxy chain, or substituting the benzyl protecting group—cascade-changes the compound's physicochemical profile, reactivity in cross-coupling reactions, and downstream biological or materials performance . Direct one-to-one replacement without re-optimization of reaction conditions or biological assay parameters is therefore unsupported.

LogP shift Replacing fluorine or benzyloxy may alter lipophilicity and hydrogen-bonding profile, affecting assay permeability.
Handle mismatch Methoxy/ethoxy analogs lack orthogonal deprotection; harsh cleavage can compromise sensitive substrates.
Combinatorial effect Simultaneous change in steric bulk, HBA count and logP may cascade-react in cross-coupling or biological assays.

Quantitative Differential Evidence: 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene vs. Closest Analogs


Lipophilicity Modulation by Ortho-Fluorine: XLogP3 Reduction of 0.3 Units vs. Non-Fluorinated Analog

1-(Benzyloxy)-4-ethynyl-2-fluorobenzene exhibits a computed XLogP3 value of 3.7, compared to 4.0 for the direct non-fluorinated comparator 1-(benzyloxy)-4-ethynylbenzene (CAS 84284-70-8). The ortho-fluorine substitution thus reduces predicted logP by 0.3 log units, reflecting the electron-withdrawing and polarizing effect of the fluorine atom .

Lipophilicity control
Reported
Target XLogP3 3.7
Non-F analog 4.0
Δ −0.3
Measurably lower lipophilicity anchor point for lead optimization.
Computed property; confirm experimentally.
Lipophilicity Drug-likeness Physicochemical profiling

Increased Hydrogen-Bond Acceptor Count: 2 HBA vs. 1 in Non-Fluorinated Benzyloxy Analog

The target compound possesses two hydrogen-bond acceptor sites (the benzyloxy ether oxygen and the ortho-fluorine), compared to a single HBA site (ether oxygen only) in the non-fluorinated comparator 1-(benzyloxy)-4-ethynylbenzene (CAS 84284-70-8) . Fluorine, although a weak H-bond acceptor, can participate in orthogonal multipolar C–F···H–X interactions that influence ligand–protein binding conformations .

H-bond acceptor sites
Reported
Target HBA 2
Non-F analog HBA 1
Δ +1 (extra F acceptor)
Extra fluorine-mediated interaction vector for binding pose refinement.
C–F···H–X interactions context-dependent.
Hydrogen bonding Molecular recognition Docking

Benzyloxy as a Cleavable Phenol Prodrug/Protecting Group vs. Irreversible Methoxy and Ethoxy Analogs

The benzyloxy group of the target compound is a well-established protecting group for phenols that can be removed via catalytic hydrogenolysis (H₂, Pd/C), BBr₃, or TFA to unmask a phenolic –OH, enabling late-stage functionalization or prodrug activation . In contrast, methoxy (CAS 120136-28-9) and ethoxy (CAS 160542-03-0) analogs require harsher demethylation/deethylation conditions (e.g., BBr₃ or HI) and lack the same breadth of orthogonal deprotection compatibility .

Deprotection versatility
Class-level
Benzyl ether: H₂/Pd-C, BBr₃, TFA
Alkyl ethers: strong acids only
Broader palette of downstream chemistry; avoids harsh cleavage limits.
Class-level inference; verify with specific substrate.
Prodrug design Protecting group strategy Synthetic methodology

Molecular Weight Differentiation and Ligand Efficiency Implications vs. Methoxy and Chloro Analogs

The target compound (MW 226.24) occupies a distinct molecular-weight niche within the 4-ethynyl-2-fluoro-1-substituted-benzene series. It is heavier than 4-ethynyl-2-fluoro-1-methoxybenzene (MW 150.15, CAS 120136-28-9), 1-chloro-4-ethynyl-2-fluorobenzene (MW 154.57, CAS 756895-72-4), and 1-ethoxy-4-ethynyl-2-fluorobenzene (MW 164.18, CAS 160542-03-0), while being lighter than 1-(cyclopropylmethoxy)-4-ethynyl-2-fluorobenzene (MW 190.21, CAS 2340294-17-7) . The benzyloxy group adds ~76 Da relative to the methoxy analog, providing bulk that can fill hydrophobic pockets in target proteins without venturing into the >300 Da territory that often compromises ligand efficiency metrics .

Molecular weight niche
Reported
Target 226.24 Da
Methoxy 150.15 Da
Δ +76.1 Da (intermediate bulk)
Pre-elaborated fragment for fragment-growing; avoids synthetic steps.
Ligand efficiency metrics should be evaluated per target.
Ligand efficiency Fragment-based drug discovery Pharmacokinetics

High-Confidence Application Scenarios for 1-(Benzyloxy)-4-ethynyl-2-fluorobenzene Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderate Lipophilicity with a Cleavable Phenol Handle

Research teams optimizing a hit scaffold that requires a terminal alkyne for click chemistry or Sonogashira diversification can select 1-(benzyloxy)-4-ethynyl-2-fluorobenzene when their design hypothesis demands (a) XLogP3 near 3.7 rather than 4.0 (as the non-fluorinated analog provides) and (b) a benzyl-protected phenol that can be unmasked for late-stage SAR exploration . The ortho-fluorine contributes an additional hydrogen-bond acceptor site without substantially inflating molecular weight, supporting ligand efficiency-driven optimization strategies .

Fragment-Based Drug Discovery (FBDD) and Fragment Growing Campaigns

For FBDD programs that have identified a core 4-ethynyl-2-fluorophenyl fragment, the target compound provides a pre-elaborated intermediate with a benzyloxy substituent already installed at MW 226. This avoids the need to synthesize the free phenol (MW ~136) and subsequently protect it, saving 1–2 synthetic steps. The MW difference relative to smaller analogs (e.g., +76 Da vs. methoxy) is quantified and can be factored into fragment-growth metrics .

Click Chemistry Bioconjugation and Chemical Probe Synthesis

The terminal ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation to azide-bearing biomolecules, fluorescent dyes, or affinity tags . The benzyloxy group remains stable under typical CuAAC conditions (aqueous, room temperature, CuSO₄/sodium ascorbate) and can be subsequently removed to reveal a free phenol for further derivatization, a feature not available in methoxy or ethoxy analogs where deprotection would require conditions potentially incompatible with the triazole product .

Synthesis of Fluorinated Polymer Precursors and Materials Chemistry

Diethynyl and monoethynyl fluorinated aromatic compounds are used as monomers in the synthesis of fluorinated polymers and cross-linkable materials via click polymerization or thermal curing of phenylethynyl end-groups . The benzyloxy-ethynyl-fluorobenzene architecture allows post-polymerization deprotection of the benzyl group to introduce additional functionality, offering a modular approach to functionalized poly(aryl ether) materials that simpler chloro or methoxy analogs cannot replicate .

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Cleavable benzyloxy phenol handle, moderate lipophilicity scaffold
Confirm logP/HBA effect in target assay; deprotection yield
Fragment-based discovery
Pre-elaborated intermediate at moderate molecular weight
Ligand efficiency indices; synthetic step reduction
Click chemistry bioconjugation
Terminal alkyne, benzyloxy stability under CuAAC
Triazole formation; post-click deprotection orthogonality
Fluorinated polymer synthesis
Benzyloxy-ethynyl-fluorobenzene monomer architecture
Post-polymerization modification; thermal/click curing behavior
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